2-(3,5-Diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
One common method involves the reaction of 3,5-diethyl-4-propyl-1H-pyrazole with an appropriate ethanamine derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(3,5-Diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3,5-Diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-(3,5-Diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine can be compared with other pyrazole derivatives such as 3,5-dimethyl-1H-pyrazole and 3,5-diethyl-1H-pyrazole . While these compounds share a common pyrazole core, their unique substituents confer different chemical and biological properties. The presence of the ethanamine group in this compound makes it particularly interesting for applications requiring amine functionality.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and materials.
Eigenschaften
Molekularformel |
C12H23N3 |
---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
2-(3,5-diethyl-4-propylpyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C12H23N3/c1-4-7-10-11(5-2)14-15(9-8-13)12(10)6-3/h4-9,13H2,1-3H3 |
InChI-Schlüssel |
IOWWGVGEJRMNQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N(N=C1CC)CCN)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.